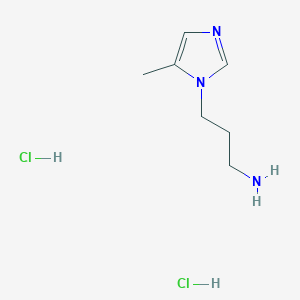

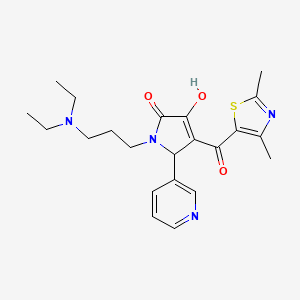

1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea, also known as FEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FEU is a urea derivative that has a fluorine atom attached to the phenyl ring, which makes it a valuable compound for medicinal chemistry and drug discovery.

Scientific Research Applications

Molecular Imaging Agents for Angiogenesis

The urea subunit, found in various pharmaceuticals, plays a crucial role in the development of PET biomarkers for molecular imaging of angiogenic processes. Fluorine-18 labeled diaryl ureas, structurally related to 1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea, have been synthesized as VEGFR-2/PDGFR dual inhibitors for potential PET biomarkers. This research highlights the utility of these compounds in imaging angiogenic activity, providing a pathway for the development of diagnostic agents in cancer research and other diseases related to angiogenesis (Ilovich et al., 2008).

Fluorophore Development for Biological Sciences

Compounds bearing urea functionalities have been explored for the development of fluorescent dyes and chemosensors. For instance, a Boranil fluorophore with a nitro-phenyl group has been converted into various derivatives, including urea and thiourea, showcasing strong luminescence properties. These derivatives find applications in labeling experiments, such as with Bovine Serum Albumin (BSA), indicating their potential in biological labeling and imaging applications (Frath et al., 2012).

Synthesis and Characterization of Polymers

The synthesis and characterization of polyurethane urea based on fluorine-containing bisphenoxydiamine demonstrate the material science applications of urea derivatives. These polymers, incorporating fluorine elements, exhibit enhanced mechanical properties and thermal stability, pointing to their utility in developing advanced materials with specific performance characteristics (Qin et al., 2006).

Fluoride Ion Sensing

N-Phenyl-N’-(3-quinolinyl)urea has been developed as a selective chemosensor for fluoride ions based on a proton transfer mechanism. Such research indicates the potential of urea derivatives in environmental monitoring and analytical chemistry, particularly for detecting fluoride ions in various matrices (Jia et al., 2009).

Antimicrobial Applications

Research on N-alkyl substituted urea derivatives reveals their potential as antimicrobial agents. These compounds have shown promising antibacterial and antifungal activities, indicating their relevance in developing new therapeutic agents to combat microbial infections (Zheng et al., 2010).

properties

IUPAC Name |

1-(3-fluorophenyl)-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c16-12-5-4-6-13(11-12)18-15(19)17-9-10-20-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKFBXRHSKQCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2998768.png)

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)

![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)

![3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2998776.png)

![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)

![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)

![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)